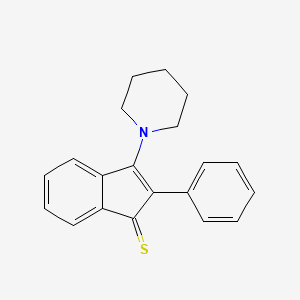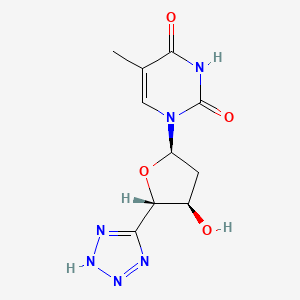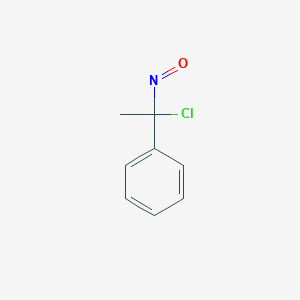
(1-Chloro-1-nitrosoethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Chloro-1-nitrosoethyl)benzene is an organic compound with the molecular formula C₈H₈ClNO It is characterized by the presence of a benzene ring substituted with a chloro and a nitroso group on the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(1-Chloro-1-nitrosoethyl)benzene can be synthesized through several methods. One common approach involves the reaction of benzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form (1-chloroethyl)benzene. This intermediate is then treated with nitrosyl chloride to introduce the nitroso group, yielding this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Chloro-1-nitrosoethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitroso group can be reduced to an amino group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted by nucleophiles, such as hydroxide ions, to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles like hydroxide ions; reactions often conducted in polar solvents such as water or alcohols.
Major Products Formed
Oxidation: (1-Chloro-1-nitroethyl)benzene
Reduction: (1-Chloro-1-aminoethyl)benzene
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1-Chloro-1-nitrosoethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of (1-Chloro-1-nitrosoethyl)benzene involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The chloro group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with target molecules. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Chloro-1-nitrosoethyl)benzene: Unique due to the presence of both chloro and nitroso groups on the same carbon atom.
(1-Chloro-1-nitroethyl)benzene: Similar structure but with a nitro group instead of a nitroso group.
(1-Chloro-1-aminoethyl)benzene: Contains an amino group instead of a nitroso group.
(1-Chloro-1-hydroxyethyl)benzene: Features a hydroxy group in place of the nitroso group.
Uniqueness
The presence of the nitroso group allows for redox activity, while the chloro group provides a site for nucleophilic substitution, making it a versatile compound in synthetic chemistry and research .
Propriétés
Numéro CAS |
53441-57-9 |
|---|---|
Formule moléculaire |
C8H8ClNO |
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
(1-chloro-1-nitrosoethyl)benzene |
InChI |
InChI=1S/C8H8ClNO/c1-8(9,10-11)7-5-3-2-4-6-7/h2-6H,1H3 |
Clé InChI |
ZRBFHLMUJFWDCK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)(N=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


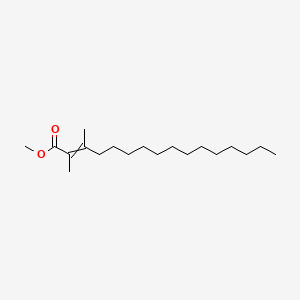
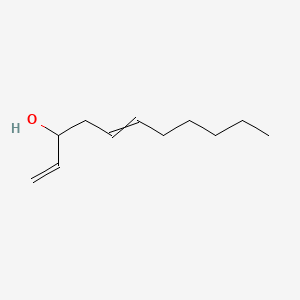
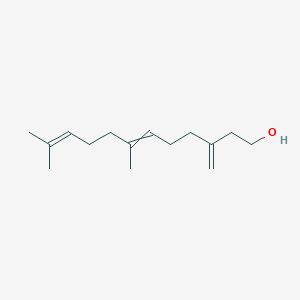

![2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14636267.png)
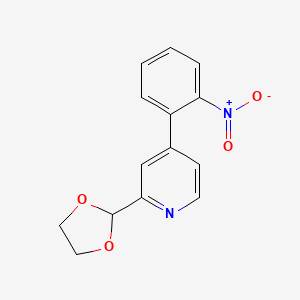
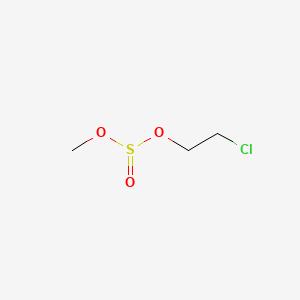
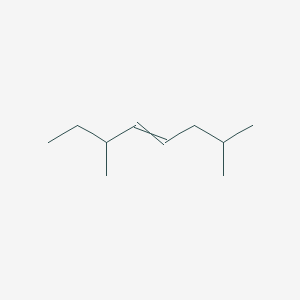
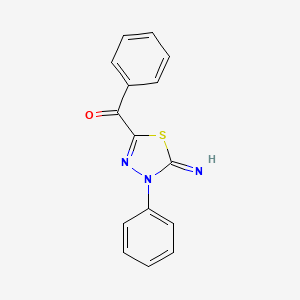
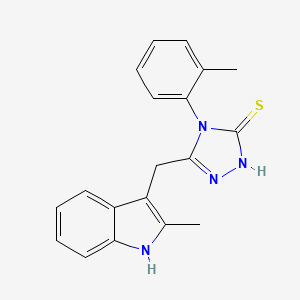
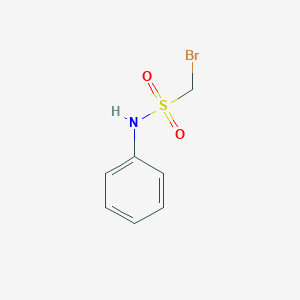
![2,2'-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14636307.png)
